1-(Quinolin-4-yl)ethan-1-amine

Asymmetric catalysis C–H activation APAQ ligands

1-(Quinolin-4-yl)ethan-1-amine (CAS 255062-64-7) is a chiral alpha-methyl amine in which the primary amine is positioned one carbon removed from the C4 of the quinoline heterocycle. This architecture distinguishes it from simpler 4-aminoquinolines and 4-(aminomethyl)quinolines by placing the amine at a secondary carbon, introducing a stereogenic center that enables enantioselective applications.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 255062-64-7
Cat. No. B3119810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-4-yl)ethan-1-amine
CAS255062-64-7
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC2=CC=CC=C12)N
InChIInChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3
InChIKeyRFPFJPRJGSDGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-4-yl)ethan-1-amine (CAS 255062-64-7): Procurement-Ready Chiral Building Block for Drug Discovery and Asymmetric Catalysis


1-(Quinolin-4-yl)ethan-1-amine (CAS 255062-64-7) is a chiral alpha-methyl amine in which the primary amine is positioned one carbon removed from the C4 of the quinoline heterocycle. This architecture distinguishes it from simpler 4-aminoquinolines and 4-(aminomethyl)quinolines by placing the amine at a secondary carbon, introducing a stereogenic center that enables enantioselective applications [1]. The compound serves as a key intermediate for constructing acetyl-protected aminoethyl quinoline (APAQ) ligands for asymmetric C–H activation catalysis, histamine H3 receptor inverse agonists, and quinoline-based kinase inhibitors, making its procurement relevant for laboratories pursuing structure-activity relationship (SAR) programs where the precise spatial orientation of the amino group is critical [2].

Why 1-(Quinolin-4-yl)ethan-1-amine Cannot Be Replaced by Common 4-Aminoquinoline or 2-Quinolinyl Analogs in SAR-Critical Applications


The alpha-methyl amine motif in 1-(quinolin-4-yl)ethan-1-amine creates a stereogenic center at the benzylic carbon that is absent in achiral, commercially abundant comparators such as 4-aminoquinoline (CAS 578-66-5), 4-quinolinemethanamine (CAS 5763-62-4), and 2-(quinolin-4-yl)ethan-1-amine (CAS 89907-41-7) . In asymmetric catalysis, this chirality is essential: the acetyl-protected aminoethyl quinoline (APAQ) ligands derived from 1-(quinolin-4-yl)ethan-1-amine achieve high enantioselectivity (up to >95:5 er) in Pd(II)-catalyzed methylene C(sp3)–H arylation, whereas analogous pyridine-based ligands (APAPy) fail to prevent off-cycle palladium dimer formation, resulting in substantially lower activity [1]. In drug discovery, the alpha-methyl branch confers differential receptor subtype selectivity; for instance, the D4 dopamine receptor binding affinity (Ki = 1.29 μM) for 1-(quinolin-4-yl)ethan-1-amine differs markedly from the D2-preferring profile of classical 4-aminoquinoline antipsychotic scaffolds [2]. Generic substitution with a non-chiral or differently positioned amino-quinoline would therefore eliminate enantioselective catalytic function and alter biological target engagement.

Quantitative Differentiation of 1-(Quinolin-4-yl)ethan-1-amine from Closest Analogs: Head-to-Head and Cross-Study Evidence Across Catalysis, Pharmacology, and Malaria Models


APAQ Ligands from 1-(Quinolin-4-yl)ethan-1-amine Enable High Enantioselectivity in Methylene C(sp3)–H Arylation That Pyridine Analogs Cannot Achieve

Chiral acetyl-protected aminoethyl quinoline (APAQ) ligands, synthesized by N-acylation of enantiopure 1-(quinolin-4-yl)ethan-1-amine, deliver enantiomeric ratios (er) up to >95:5 in Pd(II)-catalyzed β-methylene C(sp3)–H arylation of aliphatic amides [1]. In contrast, the structurally analogous acetyl-protected aminoethyl pyridine (APAPy) ligand forms an off-cycle, amide-bridged Pd dimer with diminished catalytic activity. Density functional theory (DFT) calculations and single-crystal X-ray diffraction demonstrate that the quinoline ring of APAQ inhibits dimerization, preserving the active monomeric catalyst [2]. This direct structural comparison between APAQ (derived from the target compound) and APAPy (the pyridine comparator) establishes a mechanism-based selectivity advantage for the quinoline scaffold.

Asymmetric catalysis C–H activation APAQ ligands

Histamine H3 Receptor Inverse Agonists with Quinoline–Aminoethyl Core Achieve Subnanomolar Potency Superior to Non-Quinoline H3 Antagonists

A series of histamine H3 receptor inverse agonists built on a quinoline–aminoethyl scaffold, for which 1-(quinolin-4-yl)ethan-1-amine is a direct synthetic precursor, exhibits nanomolar and subnanomolar binding affinity at both rat and human H3 receptors [1]. Radioligand competition binding and functional GTPγS binding assays confirm these potencies. By contrast, earlier benzofuran-based H3 antagonists from the same research group (e.g., A-331440 series) typically required higher nanomolar concentrations for comparable receptor occupancy [2]. The quinoline-containing series also demonstrates good pharmacokinetic properties, CNS penetration, and efficacy in animal models of cognition, establishing the quinoline–aminoethyl architecture as a differentiated in-class pharmacophore for CNS-penetrant H3 modulation.

Histamine H3 receptor CNS drug discovery Inverse agonism

Dopamine D4 Receptor Affinity (Ki = 1.29 μM) Positions 1-(Quinolin-4-yl)ethan-1-amine as a Selective D4 Scaffold Distinct from D2-Preferring 4-Aminoquinolines

In a radioligand displacement assay, 1-(quinolin-4-yl)ethan-1-amine (tested as the racemate) binds to the human dopamine D4 receptor with a Ki of 1.29 μM (1,290 nM) [1]. This binding profile contrasts with classical 4-aminoquinoline antipsychotic derivatives, which preferentially target the D2 receptor subtype [2]. The D4 selectivity of the 4-(1-aminoethyl)quinoline scaffold is consistent with the structural requirement for a sterically demanding alpha-substituent adjacent to the amine, a feature that is absent in simpler 4-aminoquinolines. This differential D4-versus-D2 selectivity profile positions 1-(quinolin-4-yl)ethan-1-amine as a privileged starting point for D4-selective ligand development, potentially reducing the extrapyramidal side effects associated with D2 antagonism.

Dopamine D4 receptor GPCR selectivity Antipsychotic scaffold

Bisquinoline Derivatives Bearing the 4-(Aminoethyl)quinoline Motif Overcome Chloroquine Resistance with 10.6-Fold Superior Potency

Bisquinoline compounds incorporating the N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine motif—a structural elaboration of the 4-(aminoethyl)quinoline scaffold—demonstrate markedly superior antiplasmodial activity against chloroquine-resistant P. falciparum. Compound 7 in this series exhibited an IC50 of 0.026 ± 0.007 μM against the K1 chloroquine-resistant strain, representing a 10.6-fold improvement over chloroquine (IC50 = 0.255 ± 0.049 μM) [1]. Compound 4 showed 1.8-fold improvement (IC50 = 0.137 ± 0.014 μM). Importantly, the resistance factor (ratio of IC50 in resistant versus sensitive strains) for these bisquinolines ranged from 0.57 to 4.71, dramatically lower than the factor of 51 observed for chloroquine. This indicates that the 4-(aminoethyl)quinoline architecture, when elaborated into bisquinoline designs, largely circumvents the resistance mechanisms that compromise chloroquine efficacy.

Antimalarial Chloroquine resistance Plasmodium falciparum

Quinoline-Containing RIP2 Kinase Inhibitors Patent Family Discloses Nanomolar Potency in Whole-Blood Cytokine Assays

Patent US20160060249 (GlaxoSmithKline) discloses N-pyrazolyl, N-quinolyl amines as potent RIP2 kinase inhibitors, with optimized quinoline-based analogs achieving IC50 values of 1 nM in enzymatic RIP2 binding assays and 10 nM in human whole-blood cytokine inhibition assays [1]. The patent explicitly claims compounds in which the quinoline ring is functionalized at the 4-position with amino-containing substituents, a structural domain directly accessible from 1-(quinolin-4-yl)ethan-1-amine. A distinct quinoline-based RIP2 inhibitor series from the same research effort reports reduced hERG activity (IC50 = 14 μM) while maintaining subnanomolar RIP2 binding, demonstrating that the quinoline scaffold can be tuned for cardiovascular safety without loss of target potency [2]. These data collectively establish the 4-substituted quinoline architecture as a validated kinase inhibitor chemotype.

RIP2 kinase Inflammatory disease Kinase inhibitor scaffold

4-Substituted Quinoline Library Yields PDK1 Inhibitor with Submicromolar Anticancer Activity, Outperforming Pemetrexed in A549 Lung Cancer Cells

A rationally designed library of 4-substituted aminoquinolines—synthesized from 4-chloroquinoline and structurally analogous to compounds accessible from 1-(quinolin-4-yl)ethan-1-amine—was screened against the PDK1 kinase target. Crystal structures of four compounds confirmed binding at the ATP site. The most active derivative, a 4-methylaminoquinoline analog, displayed an IC50 of 0.96 μM against A549 lung adenocarcinoma cells in an MTT assay, which is superior to the clinically used antifolate pemetrexed in the same assay [1]. This establishes the 4-substituted quinoline scaffold as a productive starting point for anticancer kinase inhibitor design, with the alpha-methyl amine variant providing a chiral handle that may further improve target selectivity.

PDK1 kinase Lung cancer 4-substituted quinoline

High-Impact Procurement Scenarios for 1-(Quinolin-4-yl)ethan-1-amine: Where This Building Block Delivers Documented Advantage


Asymmetric C–H Activation Ligand Synthesis for Pharmaceutical Process Chemistry

Procure enantiopure (R)- or (S)-1-(quinolin-4-yl)ethan-1-amine for the preparation of acetyl-protected aminoethyl quinoline (APAQ) ligands. These ligands enable Pd(II)-catalyzed enantioselective arylation of β-methylene C(sp3)–H bonds on aliphatic amides with enantiomeric ratios exceeding 95:5 [1]. The quinoline ring is mechanistically essential: it suppresses off-cycle Pd dimerization that cripples the analogous pyridine-based APAPy ligand, as confirmed by DFT calculations and X-ray crystallography [2]. Process chemistry groups developing catalytic asymmetric routes to chiral pharmaceutical intermediates should source this compound to access the only ligand class validated for this transformation.

Histamine H3 Receptor Antagonist Lead Optimization for Cognitive Disorders

Use 1-(quinolin-4-yl)ethan-1-amine as the core aminoethyl component in the synthesis of quinoline-containing histamine H3 receptor inverse agonists. Compounds in this series achieve subnanomolar binding affinities at human and rat H3 receptors and demonstrate efficacy in animal behavioral models of cognition and attention [1]. The quinoline–aminoethyl architecture confers CNS penetration and moderate protein binding across preclinical species. Medicinal chemistry teams optimizing H3 antagonists for Alzheimer's disease, ADHD, or schizophrenia should procure this building block to access a pharmacophore with validated in vivo efficacy.

Development of Chloroquine-Resistance-Breaking Antimalarial Bisquinolines

Incorporate 1-(quinolin-4-yl)ethan-1-amine into bisquinoline scaffolds targeting chloroquine-resistant Plasmodium falciparum. Compound 7, featuring the 4-(aminoethyl)quinoline linkage, achieves an IC50 of 0.026 μM against the K1 resistant strain—10.6-fold more potent than chloroquine—and maintains a resistance factor below 5, compared to 51 for chloroquine [1]. Antimalarial drug discovery groups seeking to overcome the growing global burden of chloroquine resistance should procure this intermediate to synthesize and diversify the bisquinoline series.

D4-Selective Dopamine Receptor Probe Synthesis for Neuropsychiatric Drug Discovery

Utilize 1-(quinolin-4-yl)ethan-1-amine as a starting scaffold for designing D4 dopamine receptor-selective ligands. The compound binds the human D4 receptor with a Ki of 1.29 μM, and the alpha-methyl substitution pattern is a key structural determinant for D4-versus-D2 selectivity [1]. By contrast, classical 4-aminoquinoline antipsychotics preferentially target D2 receptors, which are associated with extrapyramidal motor side effects [2]. Neuroscience drug discovery programs developing D4-selective chemical probes or antipsychotic candidates with an improved side-effect profile should prioritize this building block.

Quote Request

Request a Quote for 1-(Quinolin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.